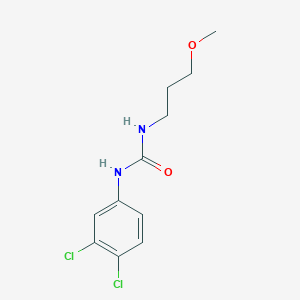
N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(2-chlorobenzyl)-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide often involves multi-step synthetic routes that may include the use of directing groups, arylation, and sulfonation reactions. For example, glycinamide hydrochloride has been used as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, resulting in the efficient synthesis of a series of practical 2-benzylbenzaldehydes bearing various functional groups (Wen & Li, 2020). Such methodologies could be adapted for the synthesis of our compound of interest.
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl and glycinate moieties has been extensively studied through X-ray crystallography and spectroscopic methods. These studies provide insights into the conformational preferences, bond lengths, and angles critical for understanding the three-dimensional arrangement and reactivity of such molecules. For instance, the synthesis, crystal, and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been reported, shedding light on the influence of sulfonyl groups on molecular geometry (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N1-(2-chlorobenzyl)-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide can be influenced by its functional groups. For instance, sulfonyl groups can participate in sulfonylation reactions, offering pathways for chemical modifications and derivatization. Such reactivity is crucial for developing synthetic strategies for complex molecules (Liu & Li, 2016).
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Future Directions
The future directions for this compound could be numerous, depending on its intended use. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could focus on finding new reactions it can participate in or improving its performance in existing reactions .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-25(23,24)21(12-11-15-7-3-2-4-8-15)14-18(22)20-13-16-9-5-6-10-17(16)19/h2-10H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSKOZANXDQZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)

![1-(4-chlorophenyl)-2-{[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711659.png)
![methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)

![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)
![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)
![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)
